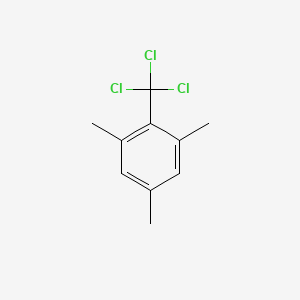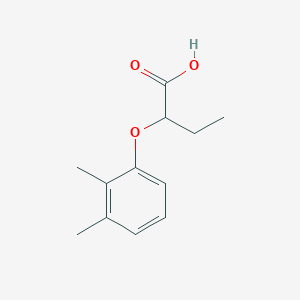
2-(2,3-Dimethylphenoxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the use of building blocks and catalytic systems. For instance, 4,4-Dimethoxy-2-butanone has been used as a 1,3-dielectrophilic building block for the synthesis of various aromatic compounds, including toluene and naphthalenes . This suggests that similar strategies could potentially be applied to synthesize the phenoxybutanoic acid derivative . Additionally, the synthesis of 2,2-dimethylolpropanoic acid from formaldehyde and propaldehyde through mixed aldol condensation and oxidation indicates the possibility of using aldehyde precursors and oxidation reactions in the synthesis of 2-(2,3-Dimethylphenoxy)butanoic acid .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2,3-Dimethylphenoxy)butanoic acid has been characterized using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, functional groups, and crystal packing, which are essential for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-(2,3-Dimethylphenoxy)butanoic acid, but they do describe reactions of related compounds. For example, the reaction of 4,4-Dimethoxy-2-butanone with various reagents leads to the formation of heterocycles and aromatic compounds . This indicates that 2-(2,3-Dimethylphenoxy)butanoic acid could also undergo reactions that lead to the formation of different structures or functionalization at specific positions on the molecule.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(2,3-Dimethylphenoxy)butanoic acid are not discussed in the provided papers, the properties of similar compounds can be inferred. For example, the crystallization data for butyrate and 1,3-dioxane derivatives provide insights into the solid-state properties such as crystal system, space group, and unit cell dimensions . These properties are influenced by the molecular structure and can affect the compound's solubility, melting point, and reactivity.
科学的研究の応用
Solar Cell Applications
One of the noteworthy applications involves the use of organic sensitizers, including compounds structurally related to "2-(2,3-Dimethylphenoxy)butanoic acid," in solar cell technologies. The engineering of novel organic sensitizers for solar cells aims to enhance the efficiency of converting sunlight into electricity. Sensitizers such as JK-1 and JK-2, with functional groups that facilitate strong conjugation and efficient electron transfer, have demonstrated significant potential in increasing incident photon-to-current conversion efficiency, highlighting the role of organic molecules in improving solar cell performance (Kim et al., 2006).
Photosensitive Synthetic Ion Channels
Another application involves the use of photosensitive compounds as photolabile protecting groups to achieve optical gating in nanofluidic devices. This technology utilizes synthetic ion channels, where the optical removal of hydrophobic molecules from the channels' surface allows for controlled, UV-light-triggered transport of ionic species. This principle can be leveraged for controlled release, sensing, and information processing applications (Ali et al., 2012).
Antioxidant Properties
The antioxidant properties of derivatives related to "2-(2,3-Dimethylphenoxy)butanoic acid" have been synthesized and evaluated, offering insights into their potential as therapeutic agents. These studies aim to develop new compounds with enhanced antioxidant activity, contributing to the research on treatments for oxidative stress-related diseases (Dovbnya et al., 2022).
Advanced Materials and Chemical Analysis
Research into the synthesis and properties of butyrate and 1,3-dioxane derivatives, including structural characterization and investigation of their potential applications in materials science and chemical analysis, showcases the broad applicability of these compounds in developing new materials and analytical methods (Jebas et al., 2013).
将来の方向性
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-10(12(13)14)15-11-7-5-6-8(2)9(11)3/h5-7,10H,4H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFMZAWHPAXTJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424521 |
Source


|
| Record name | 2-(2,3-dimethylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3347-50-0 |
Source


|
| Record name | 2-(2,3-dimethylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

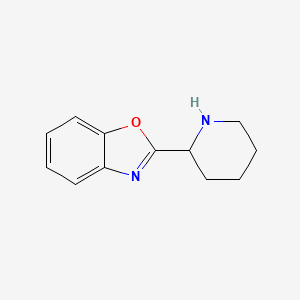
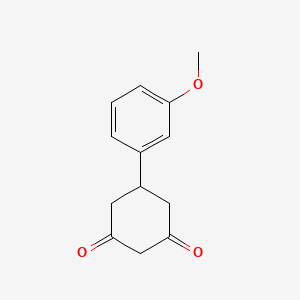
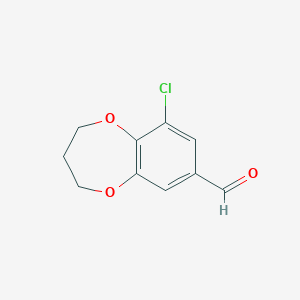
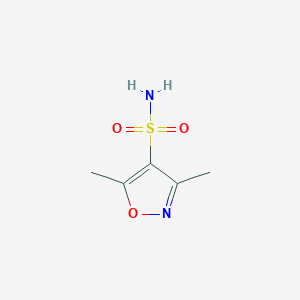
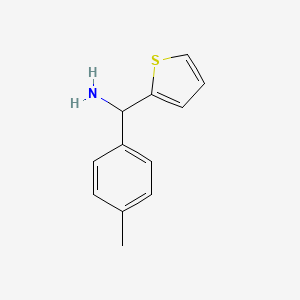


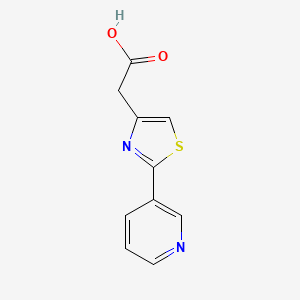
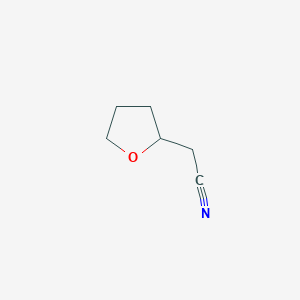
![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)
![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)


